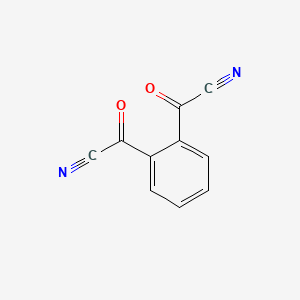
Benzene-1,2-dicarbonyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,2-dicarbonyl cyanide is a chemical compound characterized by the presence of two carbonyl groups and a cyanide group attached to a benzene ring. This compound is part of the broader class of 1,2-dicarbonyl compounds, which are known for their reactivity and versatility in organic synthesis. The presence of both carbonyl and cyanide groups makes this compound a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,2-dicarbonyl cyanide typically involves the reaction of benzene derivatives with suitable carbonyl and cyanide sources. One common method is the reaction of benzene-1,2-dicarboxylic acid with cyanogen bromide under acidic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process involving the catalytic oxidation of benzene derivatives followed by cyanation. The use of metal catalysts, such as palladium or copper, can enhance the efficiency and yield of the reaction. Additionally, continuous flow reactors are often employed to ensure precise control over reaction conditions and to facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene-1,2-dicarbonyl cyanide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the cyanide group under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene-1,2-dicarbonyl cyanide has numerous applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: this compound derivatives have potential therapeutic applications, including as anticancer and antiviral agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzene-1,2-dicarbonyl cyanide exerts its effects involves the interaction of its carbonyl and cyanide groups with various molecular targets. The carbonyl groups can participate in nucleophilic addition reactions, while the cyanide group can act as a nucleophile or electrophile, depending on the reaction conditions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Benzene-1,2-dicarboxylic acid: Similar in structure but lacks the cyanide group.
Benzene-1,2-dicarbonyl chloride: Contains carbonyl chloride groups instead of cyanide.
Benzene-1,2-dicarbonyl bromide: Contains carbonyl bromide groups instead of cyanide.
Uniqueness: Benzene-1,2-dicarbonyl cyanide is unique due to the presence of both carbonyl and cyanide groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking the cyanide group.
Propriétés
Numéro CAS |
15707-28-5 |
|---|---|
Formule moléculaire |
C10H4N2O2 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
benzene-1,2-dicarbonyl cyanide |
InChI |
InChI=1S/C10H4N2O2/c11-5-9(13)7-3-1-2-4-8(7)10(14)6-12/h1-4H |
Clé InChI |
IWKLZLOHCXIBNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C#N)C(=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14014504.png)
![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)
![Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury](/img/structure/B14014525.png)

![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)

![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)
![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)
![2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one](/img/structure/B14014566.png)


